N~2~-(2-Chloroethyl)-L-glutamine
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Overview
Description
N~2~-(2-Chloroethyl)-L-glutamine is an organic compound that belongs to the class of chloroethyl derivatives This compound is characterized by the presence of a chloroethyl group attached to the nitrogen atom of L-glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Chloroethyl)-L-glutamine typically involves the reaction of L-glutamine with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of N2-(2-Chloroethyl)-L-glutamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-Chloroethyl)-L-glutamine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
N~2~-(2-Chloroethyl)-L-glutamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-(2-Chloroethyl)-L-glutamine involves its interaction with cellular components, leading to various biochemical effects. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the formation of adducts. This can result in the inhibition of cellular processes and induction of cell death, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)glycine: Similar in structure but with a glycine backbone instead of glutamine.
N-(2-Chloroethyl)-N-nitrosourea: Known for its use in cancer treatment due to its ability to alkylate DNA.
Uniqueness
N~2~-(2-Chloroethyl)-L-glutamine is unique due to its specific structure, which combines the properties of L-glutamine with the reactivity of the chloroethyl group. This combination allows it to interact with biological molecules in a distinct manner, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
4821-79-8 |
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Molecular Formula |
C7H13ClN2O3 |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
(2S)-5-amino-2-(2-chloroethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C7H13ClN2O3/c8-3-4-10-5(7(12)13)1-2-6(9)11/h5,10H,1-4H2,(H2,9,11)(H,12,13)/t5-/m0/s1 |
InChI Key |
HTNLAUSKAPDYOK-YFKPBYRVSA-N |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NCCCl |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NCCCl |
Origin of Product |
United States |
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